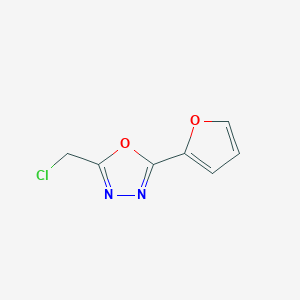

2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

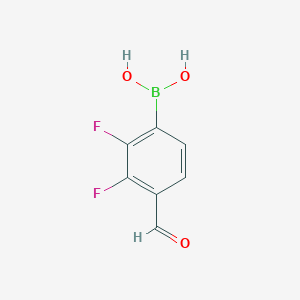

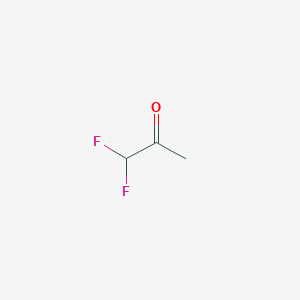

The compound 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular derivative is of interest due to its potential biological and pharmacological activities, making it a privileged structure in drug chemistry .

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole derivatives can be achieved through various methods. One approach involves the cyclocondensation of 3-(2-furyl)-acrylohydrazides with triethyl orthoesters in the presence of glacial acetic acid . Another method includes the stepwise procedure starting from 3-(2-heteroaryl)acrylic acid hydrazides and acid chlorides, leading to intermediate acyclic N'-arylcarbonyl-N-[2-(2-heteroaryl)acryloyl]hydrazines . Additionally, a convenient method for the preparation of these derivatives uses commercially available aromatic and heterocyclic carboxylic acids, which undergo acylation and cyclization under the action of phosphorus trichloroxide (V) .

Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole derivatives has been confirmed by analytical and spectral data, including 1H NMR spectra and elemental analysis . The spectral characteristics of these compounds have been studied, revealing that they exhibit strong purple fluorescence in DMF solution, with emissive maximum wavelengths ranging from 334 nm to 362 nm .

Chemical Reactions Analysis

The chemical reactivity of 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole derivatives allows for further modification. For instance, the chloromethyl group can react with N- and S-nucleophilic reagents, and the oxadiazole ring can undergo various transformation reactions . These reactive properties make the derivatives suitable building blocks for the synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole derivatives include their luminescent characteristics, as they emit strong purple fluorescence, which could be useful in the development of luminescent materials . The synthetic methods employed for these derivatives often result in high yields and offer advantages such as simplicity and time-saving procedures . The compounds have also shown potential as antimalarial agents, indicating their significance in medicinal chemistry .

科学研究应用

Synthesis and Characterization

- The compound has been utilized in various synthetic methods, like cyclization of furancarboxylic acid and aroyl hydrazines using phosphorus oxychloride under microwave irradiation. This method offers advantages like high yield and simple work-up procedures (Li Zheng, 2004).

- Another study involved the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and their precursors, highlighting the compound's role in creating structures with potential biological and phytoeffectorial activity (E. Jedlovská & Edita Gavláková, 1994).

Biological and Pharmaceutical Research

- A study described the synthesis of 1,3,4-oxadiazoles conjugated to thiophene or furan rings, showcasing the compound's utility in creating novel structures with potential biological applications (A. Kudelko & Karolina Jasiak, 2013).

- Research on the synthesis of furan compounds, including derivatives of 3-(5-nitro-2-furyl)acrylonitrile, demonstrates the compound's role in forming structures with antibacterial properties (I. Hirao et al., 1971).

Antimicrobial Applications

- The compound's derivatives have been synthesized for antimicrobial activity testing, showcasing its relevance in developing new antimicrobial agents (W. El‐Sayed et al., 2011).

- Studies on the synthesis and fungicidal activity of 5-membered heterocyclic derivatives containing benzimidazoles, which include 2-chloromethyl-5H/methyl benzimidazoles, highlight the compound's potential in creating effective fungicides (L. Mishra et al., 1993).

Material Science

- The compound has been used in the study of luminescent materials, as evidenced by research on the synthesis and spectral characteristics of 2-chloromethyl-5-aryl-1,3,4-oxadiazole, showing its potential in material science applications (C. Tong, 2011).

属性

IUPAC Name |

2-(chloromethyl)-5-(furan-2-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-4-6-9-10-7(12-6)5-2-1-3-11-5/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPFFLTUPKAJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395084 |

Source

|

| Record name | 2-(chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole | |

CAS RN |

727374-86-9 |

Source

|

| Record name | 2-(chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)